

Application Notes and Protocols: 3-Bromoquinoline-8-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromoquinoline-8-carboxylic acid

Cat. No.: B581624

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline-8-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. While research on this specific molecule is emerging, its derivatives have shown promise in various pharmacological areas, including as anticancer agents and enzyme inhibitors. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the strategic placement of the bromo and carboxylic acid functional groups on this scaffold provides versatile handles for chemical modification and optimization of biological activity.

These application notes provide an overview of the potential applications of **3-bromoquinoline-8-carboxylic acid** and its derivatives in medicinal chemistry, with a focus on their activities as anticancer agents and protein kinase CK2 inhibitors. Detailed protocols for relevant biological assays are also presented to facilitate further research and drug development efforts.

Biological Activities and Applications

Derivatives of **3-bromoquinoline-8-carboxylic acid** have been investigated for several biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Quinoline-based compounds are known to exhibit potent anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.^[1] Derivatives of quinoline carboxylic acids have shown cytotoxic effects against a range of cancer cell lines.^{[2][3]}

Enzyme Inhibition

A significant area of investigation for quinoline carboxylic acid derivatives is their ability to inhibit protein kinases. Notably, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in cell growth, proliferation, and survival.^{[4][5]} Dysregulation of CK2 activity is implicated in various cancers, making it an attractive target for cancer therapy.^{[6][7]}

Other Potential Applications

While less specific data is available for **3-bromoquinoline-8-carboxylic acid** itself, the broader class of quinoline derivatives has been explored for anti-inflammatory and mineralocorticoid receptor antagonist activities.^{[8][9]} The foundational structure of **3-bromoquinoline-8-carboxylic acid** suggests its potential as a building block for developing compounds with these and other biological functions.

Quantitative Data Summary

The following tables summarize the biological activity of various quinoline carboxylic acid derivatives, providing a comparative view of their potency.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound Class	Cell Line	IC50 (μM)	Reference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid	T-24 (Bladder Cancer)	257.87	[10]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid	MCF-7 (Breast Cancer)	168.78	[10]
Quinoline-6-carboxamide benzenesulfonate derivative (4-iodo)	Breast Cancer Cells	0.566	[11]
Quinoline-6-carboxamide benzenesulfonate derivative (4-fluoro)	Breast Cancer Cells	0.624	[11]
Quinoline-6-carboxamide benzenesulfonate derivative (4-chloro)	Breast Cancer Cells	0.813	[11]
Highly brominated quinoline derivative (Compound 11)	C6 (Glioblastoma)	5.45 μg/mL	[12]
Highly brominated quinoline derivative (Compound 11)	HeLa (Cervical Cancer)	9.6 μg/mL	[12]
Highly brominated quinoline derivative (Compound 11)	HT29 (Colon Cancer)	7.8 μg/mL	[12]

Table 2: Protein Kinase CK2 Inhibition by 3-Quinoline Carboxylic Acid Derivatives

Compound Type	IC50 (μM)	Reference
Tetrazolo-quinoline-4-carboxylic acid derivatives	0.65 - 5.0	[4] [5]
2-Aminoquinoline-3-carboxylic acid derivatives	1.0 - 18.2	[4] [5]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoquinoline-8-carboxylic Acid Derivatives

This protocol describes a general method for the derivatization of **3-bromoquinoline-8-carboxylic acid**, for example, through amide bond formation.

Materials:

- **3-Bromoquinoline-8-carboxylic acid**
- Thionyl chloride (SOCl₂) or other activating agent (e.g., HATU, HOBt)
- Desired amine
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

- Acid Chloride Formation (if using SOCl₂):
 - Suspend **3-bromoquinoline-8-carboxylic acid** (1 equivalent) in anhydrous DCM.
 - Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

- Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Remove the solvent and excess thionyl chloride under reduced pressure.
- Amide Coupling:
 - Dissolve the resulting acid chloride in anhydrous DCM.
 - In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
 - Add the amine solution dropwise to the acid chloride solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of **3-bromoquinoline-8-carboxylic acid** derivatives on cancer cell lines.[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Test compound (dissolved in DMSO)

Procedure:

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
 - Remove the old medium and add 100 μ L of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plates for 48-72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Protein Kinase CK2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against protein kinase CK2.[\[4\]](#)

Materials:

- Recombinant human protein kinase CK2
- Peptide substrate (e.g., RRRADDSDDDDD)
- [γ -³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Test compound (dissolved in DMSO)

Procedure (using ADP-Glo™ Assay):

- Kinase Reaction:
 - In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at room temperature for 60 minutes.
- ADP Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

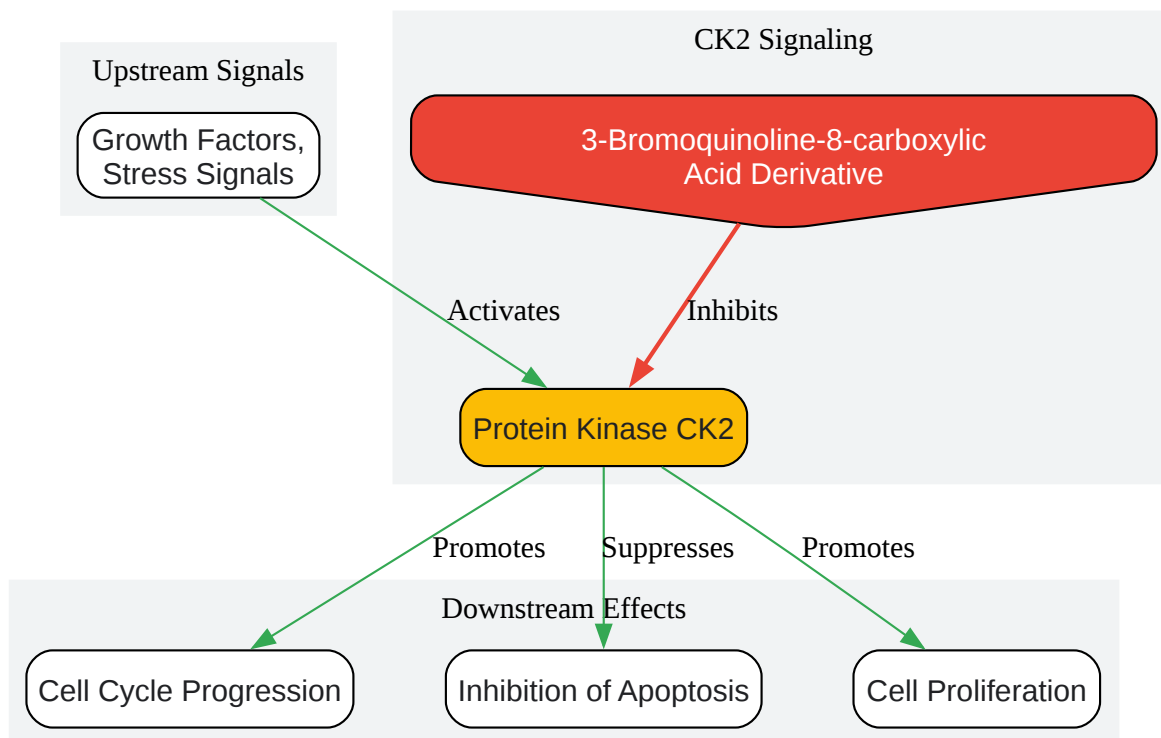
- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
 - Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Visualizations



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Cytotoxicity Assay Workflow



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Protein Kinase CK2 Signaling Pathway

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